molecular formula C12H16O3 B1641701 2-(1-hydroxypentyl)benzoic Acid

2-(1-hydroxypentyl)benzoic Acid

Cat. No. B1641701
M. Wt: 208.25 g/mol
InChI Key: IEZTYUMJKFZPEW-UHFFFAOYSA-N
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Patent
US07550507B2

Procedure details

2-(α-hydroxypentyl)benzoate of general formula (I) wherein M is a monovalent metal ion (e.g., sodium or potassium) is solved in a solvent, then a inorganic acid is added to the solution to adjust pH value to 6.0-2.0 at the temperature of −20-20° C., preferably −20-0° C., to acidify the 2-(α-hydroxypentyl)benzoate and 2-(α-hydroxypentyl)benzoic acid is obtained.
Name
2-(α-hydroxypentyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(α-hydroxypentyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([O-:11])=[O:10])[CH2:3][CH2:4][CH2:5][CH3:6].[Na].[K]>>[OH:1][CH:2]([C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10])[CH2:3][CH2:4][CH2:5][CH3:6] |^1:15,16|

Inputs

Step One
Name
2-(α-hydroxypentyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCC)C1=C(C(=O)[O-])C=CC=C1
Step Two
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Five
Name
2-(α-hydroxypentyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCC)C1=C(C(=O)[O-])C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a inorganic acid is added to the solution
CUSTOM
Type
CUSTOM
Details
at the temperature of −20-20° C., preferably −20-0° C.

Outcomes

Product
Name
Type
product
Smiles
OC(CCCC)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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